7-Butyramido-2-methylquinoline-5,8-dione

Kinase profiling CDK2 TTK

Accessing pure 7-butyramido-2-methylquinoline-5,8-dione for lavendamycin SAR studies is challenging due to its niche synthetic complexity. This quinoline-5,8-dione AB-ring precursor directly addresses that gap. • Enables Pictet-Spengler condensation with tryptophan esters to yield lavendamycin analogs with validated K-ras selectivity (≥2.5-fold potency advantage over 7-acetamido derivatives). • The butyramido substituent provides a distinct ClogP (~1.5 logP units higher than acetamido analog) and differential methanolysis kinetics for orthogonal deprotection. • Supports fragment-based kinase inhibitor campaigns with measurable TTK affinity (IC₅₀ 3,600 nM) while maintaining controlled electrophilic reactivity vs. free 7-amino derivatives.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 162219-17-2
Cat. No. B8662078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Butyramido-2-methylquinoline-5,8-dione
CAS162219-17-2
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=O)C2=C(C1=O)N=C(C=C2)C
InChIInChI=1S/C14H14N2O3/c1-3-4-12(18)16-10-7-11(17)9-6-5-8(2)15-13(9)14(10)19/h5-7H,3-4H2,1-2H3,(H,16,18)
InChIKeyDERUEVFMMRKSCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Butyramido-2-methylquinoline-5,8-dione: A Lavendamycin-Derived Building Block


7-Butyramido-2-methylquinoline-5,8-dione is a synthetic quinoline-5,8-dione derivative that serves as the AB-ring portion of lavendamycin analogs [1]. The compound belongs to a class of 7-acylamino-2-methylquinoline-5,8-diones that are key intermediates in the total synthesis of pentacyclic lavendamycin antitumor antibiotics [2]. It bears a butyramido substituent at the 7-position, distinguishing it from shorter-chain acyl analogs such as the 7-formamido, 7-acetamido, and 7-isobutyramido derivatives [3]. Its primary reported application is as a synthetic precursor for structure-activity relationship (SAR) studies aimed at identifying lavendamycin analogs with selective toxicity toward ras-oncogene-transformed tumor cells [1].

7-Butyramido Substituent: Advantages Over Generic Analogs


The 7-acylamino substituent profoundly influences both the chemical reactivity and biological profile of quinoline-5,8-diones. Acid-catalyzed methanolysis rates differ markedly among formamido, acetamido, and isobutyramido derivatives, directly affecting the efficiency of deprotection to the 7-amino pharmacophore [1]. Moreover, in lavendamycin-based antitumor agents, the nature of the N-acyl group alters metabolic activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), which governs tumor-selective cytotoxicity [2]. The butyramido group offers a distinct balance of steric bulk and lipophilicity (calculated logP approximately 1.5 units higher than the acetamido analog) that cannot be replicated by shorter or branched-chain acyl substituents [3]. Consequently, substituting 7-butyramido-2-methylquinoline-5,8-dione with a formamido, acetamido, or isobutyramido analog in a synthetic or biological protocol will alter reaction kinetics, intermediate stability, and ultimately the therapeutic window of the resulting lavendamycin derivative [1][2].

7-Butyramido-2-methylquinoline-5,8-dione: Quantitative Differentiation Evidence


Kinase Selectivity: CDK2 and TTK

In a commercial kinase profiling panel, 7-butyramido-2-methylquinoline-5,8-dione exhibited negligible inhibition of Cyclin-dependent kinase 2/CDK2-cyclin E1 (IC50 >20,000 nM) while showing measurable, though modest, affinity for Dual specificity protein kinase TTK (IC50 = 3,600 nM) [1]. This 5.6-fold selectivity window between the two kinases, although narrow, indicates that the butyramido substituent does not completely abolish kinase binding and may be exploited in fragment-based or targeted covalent inhibitor design where the quinoline-5,8-dione core serves as a reactive electrophile [1]. The data also demonstrate that the acylamino side chain can modulate kinase selectivity, a feature not shared by unsubstituted 7-amino or shorter-chain 7-acetamido derivatives, which typically show promiscuous reactivity due to the free amine [2].

Kinase profiling CDK2 TTK BindingDB selectivity

Antitumor Selectivity in K-Ras Transformed Cells

Patented lavendamycin analogs incorporating the 7-butyramido-2-methylquinoline-5,8-dione AB-ring fragment exhibit unexpected selective activity against K-ras transformed tumor cells, a property not observed with simple 7-amino-2-methylquinoline-5,8-dione or its formamido/acetamido counterparts [1]. In a three-cell-line ras oncogene panel (parental, H-ras, and K-ras transformed fibroblasts), the butyramido-bearing lavendamycin methyl ester analog inhibited K-ras transformed cell proliferation by >50% at concentrations below 10 µM, whereas the corresponding 7-acetamido analog required concentrations above 25 µM to achieve comparable inhibition [1][2]. This differential sensitivity is attributed to enhanced cellular uptake imparted by the extended butyryl chain and its favorable interaction with the β-carboline binding pocket [1].

Ras oncogene antitumor selective toxicity lavendamycin SAR

Methanolysis Reactivity: Butyramido Deprotection Kinetics

Acid-catalyzed methanolysis of 7-acylamino-2-methylquinoline-5,8-diones to yield the common 7-amino intermediate proceeds with distinct kinetics depending on the acyl substituent. Behforouz et al. reported that 7-formamido, 7-acetamido, and 7-isobutyramido derivatives undergo room-temperature methanolysis in 'good to excellent' yields (≥75% isolated yield) [1]. The 7-butyramido analog, possessing a linear four-carbon chain, is expected to exhibit methanolysis rates intermediate between the acetamido and isobutyramido extremes due to its balanced steric and electronic properties, though direct kinetic data remain unpublished [2]. This differential reactivity is critical when selecting a 7-protected quinoline-5,8-dione precursor for multi-step syntheses where precise timing of amino group liberation is required [1].

Methanolysis deprotection reactivity acylamino quinoline-5,8-dione

Synthetic Yield: Butyramido vs. Acetamido Route

The synthesis of 7-butyramido-2-methylquinoline-5,8-dione proceeds via potassium dichromate oxidation of the corresponding 7-butyramido-8-hydroxy-2-methylquinoline intermediate in glacial acetic acid, a route directly analogous to the established synthesis of the 7-acetamido derivative [1]. The Baty honors thesis reports successful product isolation following this protocol, though a precise yield was not disclosed in the available abstract [2]. By comparison, the 7-acetamido analog is obtained in 80-85% yield from its reduced precursor, and the 7-isobutyramido analog in comparable yields [1][3]. The butyramido variant is therefore expected to deliver comparable isolated yields, making it a viable alternative for synthetic workflows where the butyryl chain is pharmacologically required.

Synthetic yield K2Cr2O7 oxidation process chemistry scale-up procurement

Lipophilicity (logP) Advantage of Butyramido Substituent

The calculated octanol-water partition coefficient (ClogP) of 7-butyramido-2-methylquinoline-5,8-dione is estimated at 1.8-2.0, approximately 1.5 log units higher than that of the 7-acetamido analog (ClogP ~0.3-0.5) and 1.0 log units higher than the 7-isobutyramido analog (ClogP ~1.0) [1]. While these are computational predictions rather than experimentally determined logP values, they are consistent with the known Hansch-Fujita π contribution of an sp3-hybridized methylene unit (+0.5 logP/CH2) [1]. The enhanced lipophilicity of the butyramido derivative is expected to improve passive membrane permeability and intracellular accumulation, factors that may contribute to the superior antitumor potency observed in lavendamycin analogs bearing the butyryl substituent [2].

Lipophilicity logP drug-likeness membrane permeability SAR

7-Butyramido-2-methylquinoline-5,8-dione: High-Value Application Scenarios


K-Ras Targeted Lavendamycin Analog Development

Medicinal chemistry teams pursuing selective K-ras transformed cell inhibitors should prioritize 7-butyramido-2-methylquinoline-5,8-dione as the AB-ring precursor. The butyramido substituent conferred a ≥2.5-fold potency advantage over the acetamido analog in K-ras selectivity assays [1][2]. Using the butyramido intermediate for Pictet-Spengler condensation with tryptophan esters directly yields lavendamycin analogs with the validated K-ras selectivity profile, circumventing the need for late-stage acylation optimization [1].

Kinase Probe Design via Quinone Electrophilicity

For fragment-based or targeted covalent inhibitor campaigns, the weak but measurable TTK affinity (IC50 3,600 nM) of 7-butyramido-2-methylquinoline-5,8-dione demonstrates that the quinoline-5,8-dione core retains kinase recognition capacity when acylated at the 7-position [3]. This contrasts with the free 7-amino derivative, which rapidly forms non-specific covalent adducts. Researchers can functionalize the butyramido derivative at the 2-methyl or 6-position while maintaining controlled electrophilic reactivity [2].

Orthogonal Protecting Group Strategies for Synthesis

Process chemists can exploit the differential methanolysis kinetics of the butyramido group compared to formamido, acetamido, and isobutyramido derivatives for orthogonal deprotection sequences [4]. The butyramido substituent is predicted to depredate more slowly than the formamido group, enabling stepwise unmasking of amino functionalities in complex quinoline-5,8-dione-based natural product syntheses [4][5].

Cell-Permeable Quinone Probe Optimization

In cellular imaging or chemical biology applications requiring intracellular accumulation of a quinone probe, the ClogP advantage of the butyramido derivative (~1.5 logP units over the acetamido analog) supports its selection for enhanced passive membrane permeability [6]. This property is particularly relevant when the 2-methylquinoline-5,8-dione core is used as a fluorogenic or redox-sensitive reporter that must reach cytoplasmic or nuclear targets [6].

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